molecular formula C11H8F6O2S B14048061 1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one

1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14048061
M. Wt: 318.24 g/mol
InChI Key: HFFNFWFCCIDEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound characterized by the presence of trifluoromethoxy and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)benzene and 5-(trifluoromethylthio)benzene.

    Reaction Conditions: The reaction conditions may include the use of strong bases, solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

    Steps: The process may involve halogenation, nucleophilic substitution, and coupling reactions to introduce the trifluoromethoxy and trifluoromethylthio groups onto the phenyl ring, followed by the addition of a propanone moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions may yield alcohols or alkanes.

    Substitution: The trifluoromethoxy and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethylthio groups may enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Trifluoromethoxy)phenyl)propan-1-one
  • 1-(5-(Trifluoromethylthio)phenyl)propan-1-one
  • 1-(3-(Trifluoromethyl)phenyl)propan-1-one

Uniqueness

1-(3-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both trifluoromethoxy and trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H8F6O2S

Molecular Weight

318.24 g/mol

IUPAC Name

1-[3-(trifluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6O2S/c1-2-9(18)6-3-7(19-10(12,13)14)5-8(4-6)20-11(15,16)17/h3-5H,2H2,1H3

InChI Key

HFFNFWFCCIDEQT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)SC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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